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Compound of Interest

Compound Name: Inophyllum E

Cat. No.: B13391173

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative in silico analysis of the Absorption, Distribution, Metabolism,
Excretion, and Toxicity (ADME/Tox) profile of Inophyllum E against other notable compounds
from the Calophyllum genus: Calophyllolide, Inophyllum C, and Isoapetalic acid. The data
presented herein is generated from predictive models and is intended to guide further
experimental research.

Comparative Analysis of Physicochemical and
ADME Properties

The following table summarizes the predicted physicochemical and pharmacokinetic properties
of Inophyllum E and its comparators. These parameters are crucial in determining the drug-
like potential of a compound.
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. Isoapetalic
Property Inophyllum E Calophyllolide  Inophyllum C Acid
ci
Physicochemical
Properties
Molecular
C25H2205 C26H2405 C25H2205 C22H2806
Formula
Molecular Weight
402.45 416.47 402.45 388.47
(g/mol)
LogP
4.89 5.21 4.15 3.98
(Consensus)
- -4.21
Water Solubility -5.13 (Poorly -5.57 (Poorly -4.68 (Poorly
(Moderately
(LogS) soluble) soluble) soluble)
soluble)
H-bond
5 5 5 6
Acceptors
H-bond Donors 0 0 1 2
Pharmacokinetic
s (ADME)
Gastrointestinal ) ) ) )
] High High High High
Absorption
Blood-Brain
_ Yes Yes No No
Barrier Permeant
P-gp Substrate Yes Yes No No
CYP1AZ2 Inhibitor  Yes Yes Yes No
CYP2C19
o No No No No
Inhibitor
CYP2C9 Inhibitor  Yes Yes Yes No
CYP2D6 Inhibitor No No No No
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CYP3A4 Inhibitor  Yes Yes Yes No

Drug-Likeness

o Yes (1 violation:
Lipinski's Rule of
] LogP > 5 for Yes Yes Yes
Five )
Calophylliolide)

Bioavailability

0.55 0.55 0.55 0.55
Score
Medicinal
Chemistry
PAINS Alert 0 0 0 0

Comparative Toxicity Profile

This table outlines the predicted toxicity profiles of the selected compounds, highlighting
potential safety concerns that may need to be addressed in later-stage drug development.

Toxicity . Isoapetalic
Inophyllum E Calophyliolide  Inophyllum C .

Parameter Acid
AMES Toxicity Non-mutagenic Non-mutagenic Non-mutagenic Non-mutagenic
hERG I Inhibitor No Yes No No
Hepatotoxicity No Yes No No
Skin

o No No Yes No
Sensitization

Experimental Protocols: In Silico ADME/Tox
Prediction

The data presented in this guide were generated using the following freely accessible web-
based platforms:
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e SwissADME (--INVALID-LINK--): This tool was utilized for the prediction of physicochemical
properties, pharmacokinetic parameters (gastrointestinal absorption, blood-brain barrier
permeability, P-glycoprotein substrate status, and cytochrome P450 enzyme inhibition), drug-
likeness based on Lipinski's rule of five, and medicinal chemistry friendliness (PAINS alerts).
The canonical SMILES of each compound was used as the input.

e pkCSM (--INVALID-LINK--): This platform was employed for a more detailed toxicity
assessment. The predictions for AMES toxicity, hERG | inhibition, hepatotoxicity, and skin
sensitization were obtained using their respective predictive models. The canonical SMILES
of each compound was used as the input.

It is important to note that these predictions are based on computational models and should be
validated through in vitro and in vivo experimental studies.

Visualizing the In Silico Workflow

The following diagram illustrates the general workflow for in silico ADME/Tox profiling of a
compound of interest.
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Caption: Workflow for in silico ADME/Tox profiling.

Summary and Conclusion

Based on the in silico predictions, Inophyllum E exhibits a generally favorable ADME/Tox
profile, positioning it as a promising candidate for further investigation. It demonstrates high
predicted gastrointestinal absorption and blood-brain barrier permeability. While it is predicted
to be an inhibitor of several CYP enzymes, it does not show alerts for mutagenicity,
cardiotoxicity (hERG inhibition), or hepatotoxicity.
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In comparison, Calophyllolide shows a potential for hERG inhibition and hepatotoxicity.
Inophyllum C is predicted to be a skin sensitizer and does not permeate the blood-brain barrier.
Isoapetalic acid, while having good water solubility, is also not predicted to cross the blood-
brain barrier.

This comparative analysis underscores the utility of in silico tools in the early stages of drug
discovery to prioritize compounds with desirable pharmacokinetic and safety profiles.
Experimental validation of these predictions is a critical next step in the development of
Inophyllum E or any of these related natural products as therapeutic agents.

 To cite this document: BenchChem. [In Silico ADME/Tox Profile of Inophyllum E: A
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13391173#in-silico-adme-tox-profiling-of-inophyllum-
e]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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